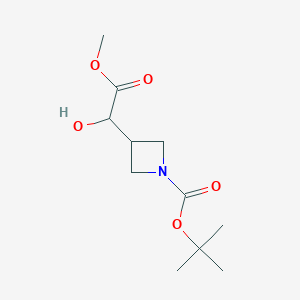

Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a functionalized ethyl side chain containing hydroxyl, methoxy, and oxo moieties.

Properties

Molecular Formula |

C11H19NO5 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(6-12)8(13)9(14)16-4/h7-8,13H,5-6H2,1-4H3 |

InChI Key |

ZSJDMUOFMYHDQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a suitable reagent to introduce the 1-hydroxy-2-methoxy-2-oxoethyl group. One common method involves the use of ethyl bromoacetate in the presence of a base such as triethylamine in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multi-step procedures. The general synthetic approach may include:

- Formation of the Azetidine Ring : Using appropriate precursors to construct the five-membered nitrogen-containing heterocycle.

- Introduction of Functional Groups : Incorporating the tert-butyl and carboxylate moieties through selective reactions.

- Final Modifications : Adding the hydroxymethoxy ketone substituent to achieve the final product.

These synthetic routes are crucial for producing the compound in sufficient yields for further research applications.

Medicinal Chemistry Applications

Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate shows promise in medicinal chemistry, particularly in drug development. Its unique structure allows for:

- Targeting Specific Biological Pathways : The compound can be investigated for its interactions with various biological targets, potentially leading to the development of novel therapeutics.

- Efficacy and Safety Studies : Conducting interaction studies to evaluate its pharmacological properties, including efficacy and safety profiles in preclinical models.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile intermediate due to its functional groups, which can participate in various chemical reactions:

- Building Block for Complex Molecules : Its structure allows it to be used as a precursor for synthesizing more complex organic compounds.

- Reactivity Studies : The compound can be subjected to different reaction conditions to explore its reactivity and potential transformations, contributing to the understanding of azetidine derivatives.

Case Studies and Research Findings

Recent studies have highlighted several applications of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate:

- Anticancer Research : Investigations into its potential anticancer properties have shown that modifications of azetidine derivatives can lead to compounds with significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further exploration in treating inflammatory diseases.

- Biological Activity Profiling : Research has focused on profiling the biological activities of azetidine derivatives, with findings indicating that specific structural features correlate with enhanced biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The following table summarizes key structural analogs and their substituents:

Key Observations :

Key Observations :

Spectroscopic and Physical Properties

Key Observations :

Biological Activity

Tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 2116667-61-7) is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. A general synthetic route may include the following steps:

- Formation of the azetidine ring through cyclization.

- Introduction of the tert-butyl group.

- Functionalization to incorporate the hydroxymethoxy and carboxylate groups.

Specific synthetic pathways can vary based on available starting materials and desired yields.

Anticancer Properties

Recent studies have indicated that compounds similar to tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against cell lines such as HCT116 and MCF-7, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 2.2 | HCT116 |

| Compound B | 3.7 | MCF-7 |

| Compound C | 5.3 | HEK 293 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using assays such as DPPH and FRAP. Compounds structurally related to tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Antibacterial Activity

In addition to anticancer properties, the compound has shown selective antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values for certain derivatives were reported at concentrations as low as 8 μM, showcasing their potential as antibacterial agents .

Case Studies

Several case studies have reported on the efficacy of azetidine derivatives in treating various diseases:

- Case Study on Anticancer Activity : A recent study published in MDPI highlighted that azetidine derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Case Study on Antioxidant Effects : In vitro studies demonstrated that treatment with these compounds significantly reduced oxidative stress markers in cancer cell lines when compared to untreated controls .

- Case Study on Antibacterial Efficacy : Research indicated that certain azetidine derivatives could effectively inhibit bacterial growth without promoting resistance, making them promising candidates for further development .

Q & A

What are the most efficient synthetic routes for preparing tert-butyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)azetidine-1-carboxylate?

Basic Research Question

The synthesis typically involves functionalization of the azetidine ring. A common approach is the introduction of the hydroxy-methoxy-oxoethyl group via nucleophilic addition or condensation reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate can serve as a precursor, reacting with glycolic acid derivatives under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Optimization of reaction conditions, such as catalyst choice (e.g., DMAP) and solvent polarity, is critical to achieving high yields while minimizing side reactions like over-oxidation or ring-opening.

How can X-ray crystallography be employed to resolve structural ambiguities in this compound?

Advanced Research Question

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is essential for determining the spatial arrangement of the hydroxy-methoxy-oxoethyl substituent and verifying stereochemical integrity. Challenges include resolving disorder in the tert-butyl group or the flexible ethylene chain. High-resolution data (e.g., <1.0 Å) and twin refinement (via SHELXTL) may be required for accurate modeling of electron density maps, particularly if the crystal lattice exhibits pseudo-symmetry . Hydrogen bonding patterns between the hydroxyl group and carbonyl oxygen can also be analyzed using graph-set notation to understand supramolecular packing .

What analytical techniques are recommended for characterizing intermediates during synthesis?

Basic Research Question

Combined spectroscopic and chromatographic methods are critical:

- NMR : ¹H/¹³C NMR confirms regioselectivity of substitution on the azetidine ring. For example, the methoxy group’s singlet (~δ 3.3–3.5 ppm) and the tert-butyl protons (δ 1.4 ppm) serve as diagnostic signals.

- LC-MS : Monitors reaction progress and detects impurities (e.g., hydrolyzed tert-butyl ester).

- IR : Validates carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹).

Refer to protocols in for handling oxime intermediates and avoiding degradation during analysis.

How do solvent polarity and temperature influence the stability of this compound during storage?

Advanced Research Question

The ester and hydroxyl groups render the compound sensitive to hydrolysis. Studies suggest storing it under inert atmosphere in anhydrous solvents (e.g., dichloromethane or THF) at –20°C to prevent moisture-induced degradation. Accelerated stability testing via HPLC under varying pH (e.g., 3–9) reveals that acidic conditions promote tert-butyl deprotection, while basic conditions favor ester hydrolysis. Kinetic studies using Arrhenius plots can predict shelf-life under different storage conditions .

What strategies mitigate side reactions during functionalization of the azetidine ring?

Advanced Research Question

Competing reactions like ring-opening or epimerization can occur during nucleophilic substitutions. Strategies include:

- Protecting group chemistry : Temporarily masking the hydroxyl group (e.g., as a silyl ether) to prevent undesired nucleophilic attack.

- Low-temperature reactions : Conducting additions at –78°C (e.g., using LDA as a base) to control reaction kinetics.

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enforce stereoselectivity during alkylation, as demonstrated in related azetidine systems .

How can computational methods predict the compound’s reactivity in radical-mediated C–C bond-forming reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model radical stabilization energies and transition states. For example, the α-carbonyl group in the methoxy-oxoethyl side chain may act as a radical acceptor, enabling visible-light photoredox catalysis with Ru(bpy)₃²⁺. Computational studies can predict regioselectivity in dicarbofunctionalization reactions, such as additions to styrenes, by analyzing spin density distributions .

What are the challenges in synthesizing azetidine derivatives for biological screening?

Basic Research Question

Azetidine rings are conformationally constrained, complicating derivatization. Key challenges include:

- Ring strain : Mitigated by using bulky substituents (e.g., tert-butyl) to stabilize transition states.

- Purification : Silica gel chromatography often degrades polar intermediates; reverse-phase HPLC or flash chromatography with ethyl acetate/hexane gradients is preferred .

- Scale-up : Batch processes may require flow chemistry to manage exothermic reactions during esterification.

How does the compound’s stereochemistry impact its utility in medicinal chemistry?

Advanced Research Question

The stereochemistry of the hydroxy group influences binding to biological targets (e.g., enzymes or receptors). Enantioselective synthesis via chiral auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acylations) can isolate active enantiomers. Pharmacophore modeling and molecular docking studies (using software like AutoDock Vina) correlate stereochemistry with activity, as seen in analogs targeting calcium channels .

What role does hydrogen bonding play in the compound’s crystallinity?

Advanced Research Question

The hydroxyl and carbonyl groups form intermolecular hydrogen bonds (e.g., O–H···O=C), dictating crystal packing. Graph-set analysis (e.g., Etter’s rules) classifies these interactions into motifs like D (donor) and A (acceptor) patterns. Such analysis aids in designing co-crystals with improved solubility or stability, leveraging synthons like carboxylic acid dimers or amide ribbons .

How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic studies of this compound?

Advanced Research Question

Isotopic labels at the methoxy or tert-butyl groups enable tracking via NMR or MS during in vitro/in vivo metabolism studies. For example, ¹³C-labeling at the carbonyl carbon allows quantification of hydrolytic degradation products. Stable isotope-assisted LC-MS/MS can identify phase I/II metabolites, providing insights into enzymatic pathways and clearance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.